molecular formula C31H33F3N2O6S B2468097 (6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone CAS No. 486452-43-1

(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone

Cat. No. B2468097
CAS RN: 486452-43-1
M. Wt: 618.67
InChI Key: WXJAIMYKJJAMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C31H33F3N2O6S and its molecular weight is 618.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis and characterization of related benzylisoquinoline alkaloids have been documented, offering insights into chemical structures and potential biological activities. For example, the leaves of Beilschmiedia brevipes provided new benzylisoquinoline alkaloids, indicating the diversity and potential of such compounds in natural product chemistry and drug discovery (Pudjiastuti et al., 2010).

Antioxidant Properties

Compounds structurally related to the target molecule have been evaluated for their antioxidant properties. For instance, synthesis and evaluation of diphenylmethane derivative bromophenols, including natural products, have shown effective antioxidant power, suggesting potential applications in oxidative stress-related diseases and conditions (Balaydın et al., 2010).

Structural Studies

The detailed structural analysis through methods such as X-ray diffraction and spectroscopic techniques of similar compounds provides a foundation for understanding the chemical behavior and potential interactions of (6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone in biological systems (Karthik et al., 2021).

Synthetic Applications

The compound's related structures have been utilized in the synthesis of various derivatives, showcasing the versatility of benzylisoquinoline and its derivatives in creating bioactive molecules. This includes the synthesis of α-(4-hydroxyphenyl)-β,β,β-trifluoro-α-alanine derivatives, highlighting the potential for developing novel therapeutic agents (Dyachenko et al., 1994).

Potential Therapeutic Applications

Related compounds have shown a range of bioactivities, including antioxidant properties and cytotoxic activities, suggesting the potential for therapeutic applications in treating diseases associated with oxidative stress and cancer (Çetinkaya et al., 2012). Additionally, novel synthetic approaches for related compounds have implications for drug design and development, such as the total synthesis of 6,8-dimethoxy-1,3-dimethylisoquinoline, which exhibited cytotoxic activity (Kaufman et al., 2018).

properties

IUPAC Name

[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33F3N2O6S/c1-40-28-17-22-13-16-36(30(37)21-9-11-25(12-10-21)43(38,39)35-14-4-3-5-15-35)27(26(22)19-29(28)41-2)20-42-24-8-6-7-23(18-24)31(32,33)34/h6-12,17-19,27H,3-5,13-16,20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJAIMYKJJAMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)COC5=CC=CC(=C5)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33F3N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.